偏硼酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium Metaborate Monohydrate is a highly water-insoluble crystalline Barium source . It is generally available in most volumes and is used as a paint pigment in anticorrosive primers, coatings, and also has fungicide, fungistat properties .

Synthesis Analysis

The synthesis of barium metaborate powder was carried out by ultrasound-assisted precipitation using different borate solutions such as borax, boric acid, and sodium metaborate . The ultrasound-assisted synthesis up to 90% yield could be achieved using a 0.2 M BD solution at 80 °C, reacting for 5 min at pH 13 followed by 2 h of crystallization . Another study found that BMB precipitation synthesis with 90% yield can be performed from 0.50 molar ration (BDH:Ba), under 80 °C, 15 minute, and 6 hours crystallization time .Molecular Structure Analysis

The Raman spectra of β-BaB2O4 are observed in different geometric configurations for the first time . Using a model called layer-molecular structure, the experimental results can be explained satisfactorily with a preliminary assignment of the internal and external modes of β-BaBaO4 crystal .Chemical Reactions Analysis

In the synthesis of barium metaborate powder, different solutions such as borax, boric acid, and sodium metaborate were used . The by-product and the X (number of moles of water) value in the synthesis equation varies according to the type of the borate solution .Physical and Chemical Properties Analysis

Barium metaborate is a white powder or colorless crystals . It has a density of 3.85 g/cm3 . It is soluble in hydrochloric acid . The crystals exist in the high-temperature α phase and low-temperature β phase .科学研究应用

纳米粉末合成

偏硼酸钡粉末 (BaB2O4) 可以通过使用不同的硼酸盐溶液进行超声辅助沉淀来合成 . 该方法可以在 80 °C 下使用 0.2 M BD 溶液实现高达 90% 的产率,在 pH 13 下反应 5 分钟,然后结晶 2 小时 .

材料科学

偏硼酸钡因其独特的性质而应用于材料科学. 它用作多个行业的添加剂,包括纺织、橡胶、油漆、木材和类似部门 .

陶瓷釉料生产

偏硼酸钡特别用于陶瓷釉料的生产 . 它有助于提高陶瓷产品的耐用性和外观。

发光材料生产

偏硼酸钡用于发光材料的生产 . 发光材料是在受到辐射激发时发出光的材料。

氧化物阴极生产

偏硼酸钡用于氧化物阴极的生产 . 这些用于阴极射线管等电子设备。

水性乳胶漆颜料

偏硼酸钡用于水性乳胶漆颜料的生产 . 它有助于增强油漆的颜色和耐用性。

阻燃剂

偏硼酸钡用作阻燃剂 . 它有助于降低材料的可燃性。

缓蚀剂

作用机制

Target of Action

Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .

Mode of Action

It is known that barium metaborate has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows barium metaborate to interact with light in a unique way, which could contribute to its antimicrobial activity.

Pharmacokinetics

It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .

Result of Action

The primary result of barium metaborate’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .

Action Environment

The action of barium metaborate can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of barium metaborate involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .

安全和危害

Barium metaborate is harmful if swallowed or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Barium borate exists in three major crystalline forms: alpha, beta, and gamma . The low-temperature beta phase converts into the alpha phase upon heating to 925 °C . β-Barium borate (BBO) differs from the α form by the positions of the barium ions within the crystal . The experimental Raman spectra of decomposition reaction products obtained at 6 GPa suggest the origin of a new high-pressure modification of barium metaborate BaB2O4 .

生化分析

Cellular Effects

For example, barium ions can block potassium channels, which can affect the electrical activity of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .

属性

| { "Design of the Synthesis Pathway": "Barium metaborate can be synthesized through a solid-state reaction method.", "Starting Materials": [ "Barium oxide (BaO)", "Boric acid (H3BO3)" ], "Reaction": [ "Mix stoichiometric amounts of barium oxide and boric acid in a mortar and pestle.", "Grind the mixture thoroughly to ensure homogeneity.", "Transfer the mixture to a crucible and heat it in a furnace at 800-900°C for 4-6 hours.", "Cool the crucible to room temperature and remove the product, which is barium metaborate (BaB2O4)." ] } | |

CAS 编号 |

13701-59-2 |

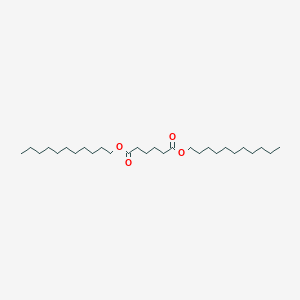

分子式 |

BBaHO2 |

分子量 |

181.15 g/mol |

IUPAC 名称 |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChI 键 |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

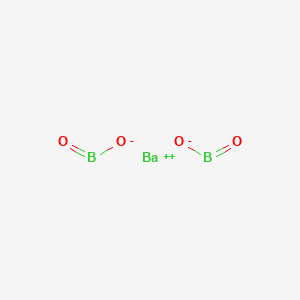

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

规范 SMILES |

B(=O)O.[Ba] |

| 13701-59-2 | |

物理描述 |

DryPowde |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。